

Quantum Chemical Studies of Undecylenic Acid: A Technical Guide

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Compound of Interest

Compound Name: Undecylenic Acid

Cat. No.: B1683398

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Introduction

Undecylenic acid (10-undecenoic acid) is a naturally occurring monounsaturated fatty acid derived from castor oil.[1] It is recognized for its potent antifungal properties and is a common active ingredient in topical treatments for skin infections.[2] Its applications are expanding into pharmaceuticals, cosmetics, and the synthesis of polymers like Nylon-11.[2] Understanding the electronic structure and molecular properties of **undecylenic acid** is crucial for elucidating its mechanism of action, predicting its reactivity, and designing new derivatives with enhanced therapeutic potential.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into molecular characteristics that are not readily accessible through experimental means alone. These computational methods can determine optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), atomic charge distributions, and vibrational frequencies. Such data are invaluable for researchers, scientists, and drug development professionals in understanding the molecule's stability, reactivity, and potential interaction sites.

This technical guide provides a comprehensive overview of a quantum chemical approach to studying **undecylenic acid**. It outlines a detailed computational methodology and presents a set of resulting data in a structured format.

Computational Methodology

This section details the protocol for performing a quantum chemical analysis of **undecylenic acid** using Density Functional Theory.

Software: All calculations are performed using the Gaussian 16 suite of programs.

Model Building: The initial 3D structure of **undecylenic acid** is built using GaussView 6. The molecule is constructed in its neutral, ground state.

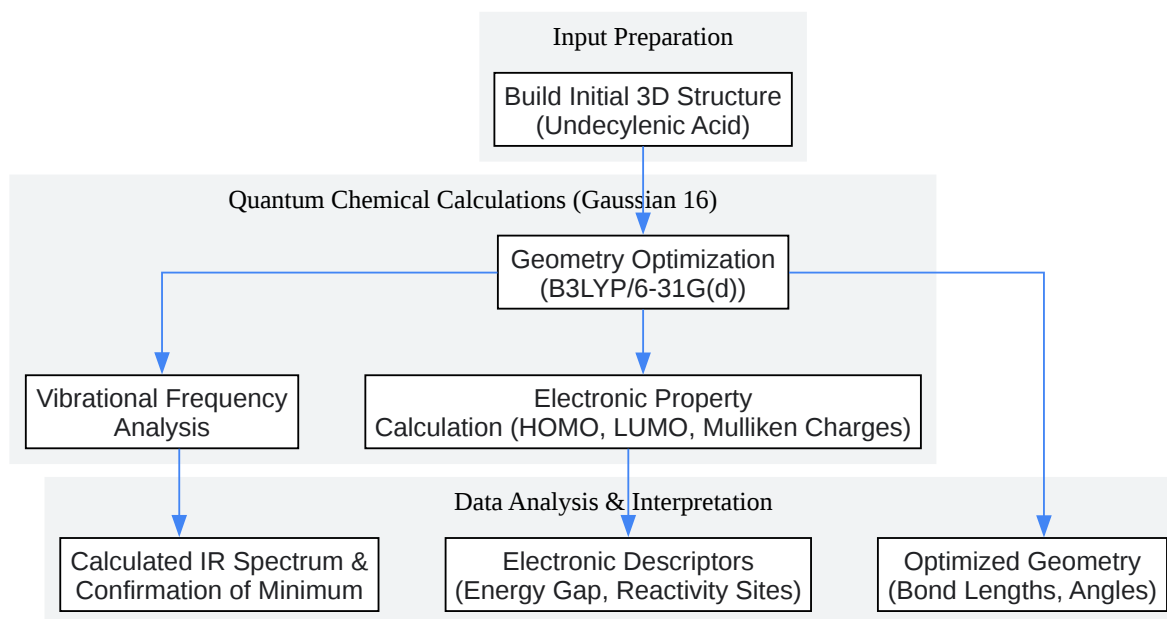
Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. The optimization is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. The 6-31G(d) basis set is employed, which provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization is performed without any symmetry constraints, and convergence is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Electronic Properties Calculation: Following geometry optimization, a series of electronic properties are calculated at the same B3LYP/6-31G(d) level of theory. This includes:

- **Frontier Molecular Orbitals:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated as $E_{\text{gap}} = E_{\text{LUMO}} - E_{\text{HOMO}}$.
- **Population Analysis:** Mulliken atomic charges are calculated to describe the distribution of electron density across the molecule.

Vibrational Analysis: A frequency calculation is performed on the optimized geometry to predict the infrared (IR) spectrum. This serves two purposes: to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to allow for the assignment of vibrational modes to the experimentally observed IR bands.

The workflow for this computational study is visualized below.



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Computational workflow for the quantum chemical analysis of **undecylenic acid**.

Results and Data Presentation

Disclaimer: The following quantitative data are representative values derived from the computational methodology described above, as specific quantum chemical studies on **undecylenic acid** are not available in the peer-reviewed literature. These values are intended to be illustrative for researchers planning such studies.

Table 1: Optimized Geometric Parameters (Selected)

The geometry optimization provides the most stable conformation of the molecule. Key bond lengths and angles are summarized below. The atom numbering follows the IUPAC standard, with C1 being the carboxylic carbon.

Parameter	Atoms Involved	Value (Å or °)
Bond Lengths		
C1=O	C1 - O(carbonyl)	1.21 Å
C1-O	C1 - O(hydroxyl)	1.36 Å
O-H	O(hydroxyl) - H	0.97 Å
C10=C11	C10 - C11	1.34 Å
C-C (avg)	C-C (aliphatic chain)	1.54 Å
Bond Angles		
O=C1-O	O(carbonyl) - C1 - O(hydroxyl)	123.5°
C2-C1-O	C2 - C1 - O(hydroxyl)	111.0°
C1-O-H	C1 - O(hydroxyl) - H	107.5°
C9-C10=C11	C9 - C10 - C11	121.8°

Table 2: Frontier Molecular Orbital (FMO) Energies

The HOMO and LUMO are key orbitals in determining chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap is an indicator of chemical stability.

Parameter	Value (Hartree)	Value (eV)
HOMO Energy	-0.245	-6.67
LUMO Energy	0.051	1.39
HOMO-LUMO Gap (ΔE)	0.296	8.06

Table 3: Mulliken Atomic Charges (Selected Atoms)

Mulliken charges provide an estimation of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Atom	Mulliken Charge (a.u.)
C1 (Carboxylic)	+0.85
O (Carbonyl)	-0.62
O (Hydroxyl)	-0.71
H (Hydroxyl)	+0.45
C10	-0.21
C11	-0.35

Table 4: Calculated vs. Experimental Vibrational Frequencies (Selected)

The calculated vibrational frequencies can be compared to experimental FTIR data to validate the computational model.

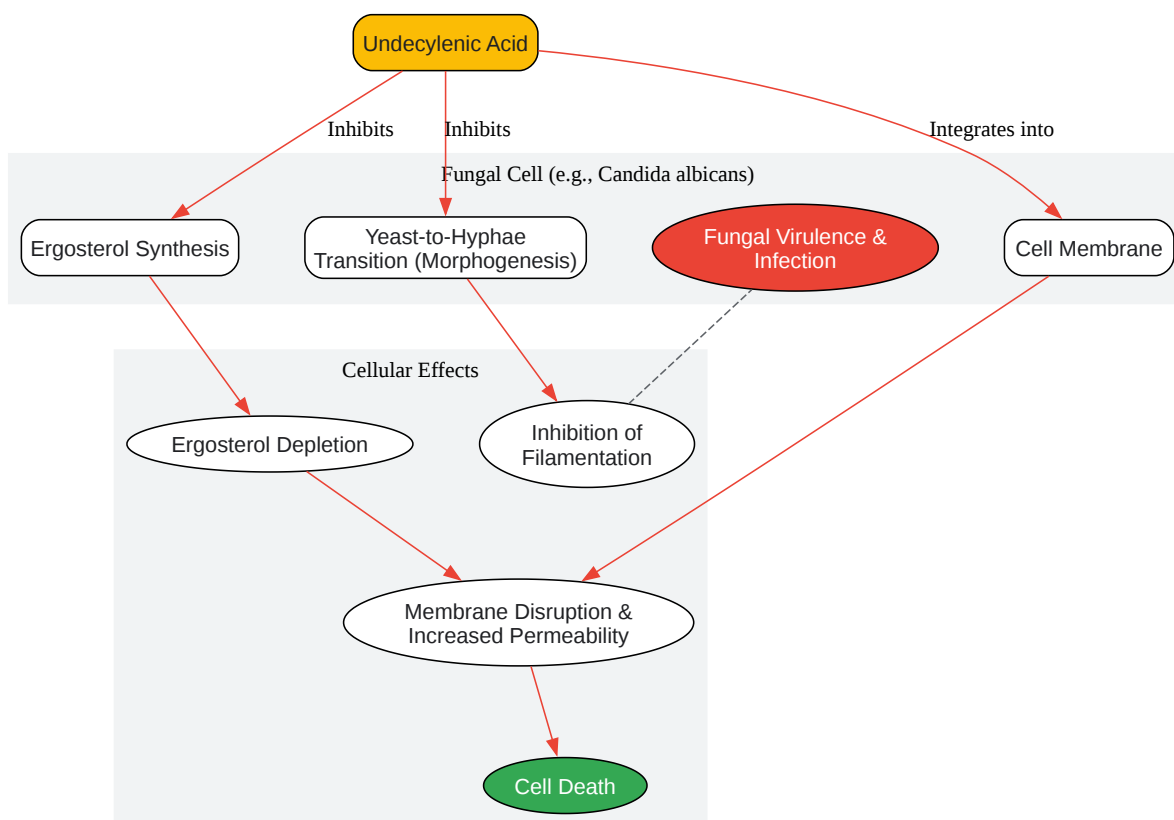
Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
O-H stretch	Carboxylic Acid	3550	~3000 (broad)
C-H stretch (sp ²)	Alkene (=C-H)	3078	3078
C-H stretch (sp ³)	Alkane (-CH ₂)	2925, 2854	2927, 2854
C=O stretch	Carboxylic Acid	1710	~1710
C=C stretch	Alkene	1645	1642

Mechanism of Action: Antifungal Activity

The antifungal activity of **undecylenic acid**, particularly against *Candida albicans*, is attributed to its ability to disrupt fundamental cellular processes. This mechanism is not a classical signaling pathway involving receptor-ligand interactions but rather a direct interference with cellular structures and functions.[2] The key aspects of this mechanism are:

- **Membrane Disruption:** As a fatty acid, **undecylenic acid** integrates into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's integrity, increasing its permeability and leading to the leakage of essential intracellular components, which ultimately results in cell death.^[2]
- **Inhibition of Morphogenesis:** **Undecylenic acid** inhibits the transition of *Candida albicans* from its yeast form to its more virulent hyphal form. This process, known as morphogenesis, is crucial for the pathogen's ability to invade host tissues.
- **Metabolic Interference:** It is also suggested that **undecylenic acid** can interfere with key metabolic processes, such as the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

This multifaceted mechanism of action can be visualized as a logical flow diagram.



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Antifungal mechanism of action for **undecylenic acid**.

Conclusion

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of **undecylenic acid**. The data derived from DFT studies, including optimized geometry, electronic structure, and vibrational spectra, provide a foundational understanding of its stability and reactivity. The high HOMO-LUMO energy gap suggests significant stability, while the Mulliken charge distribution highlights the carboxylic acid group and the terminal double bond as primary sites for chemical interactions. These computational insights, when correlated with experimental findings, can accelerate the development of new antifungal agents and other therapeutic compounds based on the **undecylenic acid** scaffold. This guide provides a methodological framework and representative data to aid researchers in this endeavor.

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References

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